Fmoc-D-Abu-OH

Descripción

Chemical Identity and Nomenclature

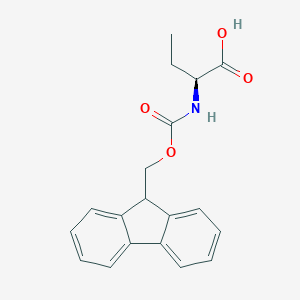

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid possesses the molecular formula C₁₉H₁₉NO₄ and exhibits a molecular weight of 325.36 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 135112-27-5, providing a unique identifier for this specific stereoisomeric form. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, which precisely describes the stereochemistry at the alpha carbon and the nature of the protecting group attachment.

The compound exists as a white solid under standard conditions and demonstrates specific optical activity characteristics, with a reported specific rotation of [α]20/D -22.0±2°, c = 1% in N,N-dimethylformamide. This optical rotation confirms the L-configuration of the amino acid backbone, which is essential for biological activity in peptide applications. The melting point ranges from 161-163°C, indicating good thermal stability under normal handling conditions. Storage requirements specify maintenance at 2-8°C to preserve chemical integrity over extended periods.

The systematic nomenclature reveals the compound's structural complexity, incorporating both the fluorene ring system and the amino acid backbone. Alternative names include L-2-(9-fluorenylmethoxycarbonyl-amino)butyric acid and 9-fluorenylmethoxycarbonyl-L-α-aminobutyric acid, reflecting different naming conventions used across various chemical databases and suppliers. The compound's structural representation through Simplified Molecular Input Line Entry System notation is CCC@HC(O)=O, which encodes the complete molecular structure including stereochemistry.

Historical Development of 9-fluorenylmethoxycarbonyl Chemistry

The 9-fluorenylmethoxycarbonyl protecting group was introduced to the scientific community in 1970 by Louis A. Carpino and Grace Y. Han, marking a revolutionary advancement in amino acid protection chemistry. This development emerged from the need for a base-labile protecting group that could offer an alternative to the acid-labile tert-butyloxycarbonyl strategy, which had dominated peptide synthesis since its introduction in the 1950s. The initial motivation behind 9-fluorenylmethoxycarbonyl development was to create an orthogonal protection scheme that would allow for selective deprotection under mild basic conditions while maintaining stability under acidic environments.

The adoption of 9-fluorenylmethoxycarbonyl chemistry in solid-phase peptide synthesis occurred gradually throughout the late 1970s and gained significant momentum in the 1980s. The transformation from laboratory curiosity to commercial viability required extensive optimization of synthesis protocols, protecting group strategies, and coupling methodologies. By 1985, commercial manufacturers began producing all twenty standard 9-fluorenylmethoxycarbonyl-protected amino acids, including (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, making these reagents widely accessible to research laboratories.

The widespread acceptance of 9-fluorenylmethoxycarbonyl chemistry is demonstrated by surveys conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities. In 1991, approximately 50% of participating laboratories utilized 9-fluorenylmethoxycarbonyl chemistry for peptide synthesis, while the remaining 50% employed tert-butyloxycarbonyl-based methods. However, by 1994, this distribution had shifted dramatically, with 98% of laboratories adopting 9-fluorenylmethoxycarbonyl chemistry as their primary synthetic approach. This transition reflected not only the superior synthetic outcomes achieved with 9-fluorenylmethoxycarbonyl chemistry but also the improved automation capabilities and reduced handling requirements for hazardous reagents.

The development of specific 9-fluorenylmethoxycarbonyl derivatives, including (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, followed systematic research programs aimed at expanding the available amino acid building blocks for peptide synthesis. These efforts focused on developing synthetic routes that would provide high-purity products with excellent optical purity, minimal side products, and compatibility with automated synthesis equipment. The success of these development programs established 9-fluorenylmethoxycarbonyl chemistry as the dominant methodology in modern peptide synthesis.

Significance in Peptide Chemistry

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid serves a fundamental role in contemporary peptide synthesis as a protected form of L-α-aminobutyric acid, enabling the incorporation of this non-proteinogenic amino acid into synthetic peptides. The compound's significance extends beyond simple amino acid protection, as it represents a key building block for constructing modified peptides with enhanced biological properties or altered structural characteristics. L-α-aminobutyric acid incorporation can influence peptide conformation, stability, and biological activity, making this protected derivative valuable for medicinal chemistry applications and biochemical research.

The base-labile nature of the 9-fluorenylmethoxycarbonyl protecting group allows for selective deprotection using mild basic conditions, typically 20% piperidine in N,N-dimethylformamide. This deprotection mechanism proceeds through a β-elimination reaction that produces carbon dioxide and the reactive dibenzofulvene byproduct. The dibenzofulvene intermediate is subsequently scavenged by excess piperidine to form a stable fulvene-piperidine adduct, preventing unwanted side reactions with the growing peptide chain. This reaction pathway ensures clean deprotection with minimal formation of deletion sequences or other synthetic impurities.

The compound's compatibility with automated peptide synthesis equipment has significantly enhanced its utility in high-throughput peptide production. The strong ultraviolet absorption properties of the 9-fluorenylmethoxycarbonyl group enable real-time monitoring of coupling and deprotection reactions through spectrophotometric analysis. This monitoring capability allows for optimization of reaction conditions, early detection of synthetic problems, and quality control during automated synthesis cycles. The resulting improvement in synthetic reliability has made (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid an essential component in modern peptide synthesis protocols.

The synthetic versatility of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid extends to specialized applications in peptide modification and functionalization. Research has demonstrated its utility in preparing peptide aldehydes through selective reduction protocols, enabling the synthesis of peptide-based enzyme inhibitors and bioactive compounds. Additionally, the compound serves as a starting material for developing novel protecting group strategies and exploring alternative deprotection methodologies, including fluoride-mediated cleavage approaches that offer orthogonal deprotection options.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIRYUNKLVPVRR-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928889 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135112-27-5 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc-Abu-OH is typically synthesized through the reaction of L-α-aminobutyric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane . The resulting product is then purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of Fmoc-Abu-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity levels .

Análisis De Reacciones Químicas

Deprotection Reactions

The Fmoc group is removed under basic conditions to expose the α-amino group for subsequent coupling. Key findings include:

Mechanistic Insight : Deprotection proceeds via β-elimination, generating dibenzofulvene (DBF), which is scavenged by piperidine to form stable adducts . DBU alone lacks scavenging capacity, requiring piperidine co-administration to prevent amino group alkylation .

Coupling Reactions

Fmoc-Abu-OH participates in amide bond formation using carbodiimide or uronium-based activators:

| Coupling Reagent | Solvent | Activation Time | Yield | Application |

|---|---|---|---|---|

| PyBOP | DMF | 45 min | >95% | Phosphopeptides |

| HATU/DIEA | DMF | 30 min | 98% | OBOC libraries |

| HCTU/DIEA | NMP | 40 min | 97% | Aspartimide-free sequences |

Key Study : In the synthesis of Leu-Arg-Arg-Val-Abu(P)-Leu-Gly, PyBOP enabled efficient coupling of Fmoc-Abu(PO3Me2)-OH to Wang resin . Post-cleavage, methyl phosphonate groups were removed using bromotrimethylsilane .

Aspartimide Formation

- Risk : High in Asp-containing sequences during prolonged base exposure .

- Solution : Use of DBU/piperidine mixtures reduces side reactions by 80% compared to piperidine alone .

Racemization

- Conditions : Elevated temperatures (>40°C) or excessive activation times.

- Prevention : Coupling at 0–25°C with HATU/HCTU minimizes racemization to <1% .

Phosphorylation

Fmoc-Abu(PO3Me2)-OH was synthesized in seven steps from Boc-Asp-OtBu, enabling incorporation into phosphopeptides (e.g., Ile-Val-Pro-Asn-Abu(P)-Val-Glu-Glu) .

Azide Functionalization

Fmoc-Dab(N3)-OH (γ-azido derivative) facilitates "click chemistry" applications. The azide group enables Cu(I)-catalyzed alkyne cycloaddition for bioconjugation .

Dehydroamino Acid Incorporation

Fmoc-α,β-dehydro-2-Abu-OH introduces rigidity into peptides, enhancing protease resistance .

Stability and Storage

- Storage : Stable at 2–8°C under inert gas, with ≤1% decomposition over 12 months .

- Solubility : Freely soluble in DMF (>100 mg/mL), sparingly soluble in DCM .

Comparative Data Table: Fmoc-Abu-OH vs. Analogues

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis:

Fmoc-Abu-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection and deprotection of amino acids, facilitating the assembly of peptides while preventing unwanted side reactions. The stability of the Fmoc group under various conditions enhances its utility in synthesizing complex peptides.

Case Study:

In a study conducted by the Royal Society of Chemistry, Fmoc-Abu-OH was incorporated into peptide sequences to investigate bioactivity. The researchers utilized automated peptide synthesizers to streamline the synthesis process and achieve high yields of crystalline peptides .

Drug Development

Peptide-Based Therapeutics:

Fmoc-Abu-OH is instrumental in designing peptide-based drugs. Its incorporation into peptide sequences can enhance pharmacological properties, such as stability and bioavailability. Researchers have explored its potential in targeting specific biological pathways, which is crucial for developing effective therapeutic agents.

Case Study:

A research project focused on the design of peptide analogs using Fmoc-Abu-OH demonstrated improved binding affinity to target receptors compared to non-modified peptides. This study highlighted the compound's role in optimizing drug candidates for clinical applications .

Bioconjugation

Enhancing Diagnostic Tools:

In bioconjugation processes, Fmoc-Abu-OH is used to attach biomolecules to surfaces or other molecules. This application is particularly valuable in developing diagnostic tools and drug delivery systems, where enhanced functionality and specificity are required.

Case Study:

A recent investigation into bioconjugation techniques revealed that using Fmoc-Abu-OH significantly improved the stability and efficacy of conjugated biomolecules, thereby enhancing their performance in diagnostic assays .

Research in Neuroscience

Synthesis of Neuropeptides:

Fmoc-Abu-OH plays a critical role in synthesizing neuropeptides, which are essential for understanding neurological functions and developing treatments for neurological disorders. Its ability to facilitate the production of specific neuropeptides has made it a valuable tool in neuroscience research.

Case Study:

Research examining neuropeptide synthesis using Fmoc-Abu-OH demonstrated its effectiveness in producing peptides that modulate neurotransmitter activity, providing insights into potential therapeutic targets for neurological diseases .

Custom Peptide Libraries

Facilitating Drug Discovery:

Researchers utilize Fmoc-Abu-OH to create diverse peptide libraries for screening potential drug candidates. This approach facilitates the discovery of novel therapeutics by enabling high-throughput screening methods.

Data Table: Applications Summary

Mecanismo De Acción

The primary mechanism of action of Fmoc-Abu-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group is then removed using a base, such as piperidine, to reveal the free amino group, allowing for further peptide elongation .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-GABA-OH: Similar to Fmoc-Abu-OH but derived from gamma-aminobutyric acid.

Fmoc-β-Ala-OH: Derived from beta-alanine and used in peptide synthesis.

Fmoc-Nva-OH: Derived from norvaline and used in peptide synthesis.

Uniqueness

This provides distinct properties to the synthesized peptides, such as increased stability and specific biological activity .

Actividad Biológica

Fmoc-Abu-OH, or Nα-(9-fluorenylmethoxycarbonyl)-L-α-amino-n-butyric acid, is a derivative of the amino acid Abu (α-amino-n-butyric acid). It is commonly utilized in peptide synthesis due to its protective Fmoc group, which allows for selective deprotection and subsequent coupling reactions. This compound has garnered interest for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

- Molecular Formula : C₁₉H₁₉NO₄

- Molar Mass : 325.36 g/mol

- Structure : The presence of the Fmoc group enhances the stability and solubility of Abu in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-Abu-OH and its derivatives. For instance, a comparative analysis demonstrated that compounds incorporating Abu residues exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for these compounds were recorded as low as 1.6 μM, indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of Fmoc-Abu-OH has also been explored. Research indicates that certain peptide analogues containing Abu residues can inhibit cancer cell proliferation. A study evaluating the cytotoxicity of various peptides against Huh-7 liver cancer cells found that the introduction of Abu significantly enhanced the anticancer activity compared to other amino acids .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the amino acid composition can lead to varying biological activities. For example, replacing alanine with Abu in specific peptide sequences resulted in a 4- to 32-fold increase in antibacterial potency . This suggests that the steric properties and hydrophobicity of Abu play a crucial role in enhancing the biological activity of these compounds.

Case Studies

-

Antibacterial Efficacy :

- In vitro studies demonstrated that Fmoc-Abu-OH derivatives exhibited significant antibacterial activity against methicillin-resistant S. aureus (MRSA) with MIC values ranging from 0.62 to 2.5 μM.

- The efficacy was attributed to the unique structural features imparted by the Abu residue, which may enhance membrane permeability and interaction with bacterial targets .

-

Cytotoxicity Against Cancer Cells :

- A specific analogue containing Fmoc-Abu-OH was tested against Huh-7 cells, showing an IC50 value significantly lower than that of its alanine counterpart, indicating superior anticancer properties .

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Data Table: Biological Activity Summary

| Compound | Activity Type | Target Organism/Cell Type | MIC/IC50 Value |

|---|---|---|---|

| Fmoc-Abu-OH | Antibacterial | S. aureus | 1.6 μM |

| Fmoc-Abu-OH Derivative | Anticancer | Huh-7 Liver Cancer Cells | IC50 < 10 μM |

| Fmoc-Ala-OH | Antibacterial | S. aureus | >50 μM |

Q & A

Basic: What purification methods are recommended for Fmoc-Abu-OH after solid-phase peptide synthesis (SPPS)?

Answer:

Fmoc-Abu-OH, like other Fmoc-protected amino acids, requires rigorous purification to ensure high purity for peptide synthesis. Post-synthesis purification typically involves:

- Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid as ion-pairing agent) .

- Recrystallization in solvents such as ethyl acetate/hexane mixtures, optimized based on solubility profiles.

- Flash chromatography with silica gel and dichloromethane/methanol gradients for intermediate purification.

Validate purity via analytical HPLC (>98%) and confirm identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Advanced: How can researchers mitigate racemization during coupling of Fmoc-Abu-OH in peptide chains?

Answer:

Racemization is a critical challenge in peptide synthesis, particularly with bulky residues. To minimize this:

- Optimize coupling conditions : Use low-basicity activators (e.g., HATU or COMU) instead of HOBt/DIC, which reduce base-induced racemization .

- Monitor reaction kinetics : Employ real-time FTIR or inline UV monitoring to detect premature termination of coupling reactions.

- Temperature control : Perform couplings at 0–4°C to slow racemization kinetics.

Validate enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy. Contradictory data on racemization rates under different activators should be analyzed using statistical models (e.g., ANOVA) to identify optimal conditions .

Basic: What analytical techniques are essential for characterizing Fmoc-Abu-OH?

Answer:

Characterization must confirm both chemical identity and purity:

- NMR spectroscopy : H and C NMR to verify Fmoc-group integrity and α-carbon stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical: 325.36 g/mol) .

- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance) to assess purity (>98%) .

Document all data with raw spectra and retention times for reproducibility .

Advanced: How to design experiments evaluating Fmoc-Abu-OH’s steric effects on peptide secondary structure?

Answer:

To study steric impacts:

- Computational modeling : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER to predict conformational changes induced by Abu’s side chain .

- Comparative CD analysis : Synthesize peptides with Abu versus alanine or valine residues and compare α-helix/β-sheet content.

- X-ray crystallography : Resolve crystal structures of Abu-containing peptides to observe steric hindrance at atomic resolution.

Address contradictory MD and experimental data by cross-validating with mutational studies and free-energy calculations .

Basic: What safety protocols are critical when handling Fmoc-Abu-OH in the laboratory?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of airborne particles.

- Waste disposal : Collect organic waste in designated containers for incineration, adhering to institutional hazardous waste policies .

- Emergency measures : For spills, neutralize with absorbent materials (e.g., vermiculite) and evacuate the area if dust is airborne .

Advanced: How to resolve contradictions in solubility data for Fmoc-Abu-OH across different solvent systems?

Answer:

Discrepancies in solubility may arise from solvent polarity, temperature, or impurities. Methodological steps include:

- Systematic solubility screening : Test solvents (e.g., DMF, DCM, THF) at 25°C and 40°C, documenting saturation points via gravimetric analysis.

- Hansen solubility parameters : Calculate HSP values to predict optimal solvents for Abu’s tert-butyl side chain .

- Impurity profiling : Use LC-MS to detect trace contaminants (e.g., residual Fmoc-Cl) that may alter solubility .

Publish raw solubility data with temperature and solvent dielectric constants to enable cross-study comparisons .

Basic: How to validate the enantiomeric purity of Fmoc-Abu-OH for chiral peptide synthesis?

Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) with isocratic elution (e.g., 70:30 hexane/isopropanol) to separate D/L enantiomers .

- Optical rotation : Measure specific rotation () and compare to literature values for L-Abu (e.g., +14.5° in acetic acid) .

- Marfey’s reagent derivatization : Hydrolyze Fmoc groups, derivatize with FDAA, and analyze via RP-HPLC to confirm L-configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.